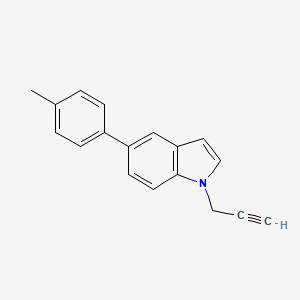
2'-Ethenyl-4'-fluoro-2,3-dimethoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Ethenyl-4’-fluoro-2,3-dimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C16H15FO2 This compound belongs to the biphenyl family, characterized by two benzene rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethenyl-4’-fluoro-2,3-dimethoxy-1,1’-biphenyl typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by reduction and subsequent functional group transformations. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity 2’-Ethenyl-4’-fluoro-2,3-dimethoxy-1,1’-biphenyl.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Ethenyl-4’-fluoro-2,3-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluoro position, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, sodium borohydride (NaBH4).
Substitution: Sodium amide (NaNH2) in liquid ammonia, thiourea in ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl-substituted biphenyl.
Substitution: Amino or thio-substituted biphenyl derivatives.
Applications De Recherche Scientifique
2’-Ethenyl-4’-fluoro-2,3-dimethoxy-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 2’-Ethenyl-4’-fluoro-2,3-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation, contributing to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Fluoro-2,3-dimethoxy-1,1’-biphenyl: Lacks the ethenyl group, resulting in different reactivity and applications.
4-Fluoro-2’,3’-dimethoxy-1,1’-biphenyl-2-carboxylic acid:
2-Methoxy-1,1’-biphenyl: Lacks both the fluoro and ethenyl groups, making it less reactive in certain chemical reactions.
Uniqueness
2’-Ethenyl-4’-fluoro-2,3-dimethoxy-1,1’-biphenyl is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the ethenyl group allows for further functionalization, while the fluoro and methoxy groups contribute to its chemical stability and potential biological activity.
Propriétés
Formule moléculaire |
C16H15FO2 |
|---|---|
Poids moléculaire |
258.29 g/mol |
Nom IUPAC |
1-(2,3-dimethoxyphenyl)-2-ethenyl-4-fluorobenzene |
InChI |
InChI=1S/C16H15FO2/c1-4-11-10-12(17)8-9-13(11)14-6-5-7-15(18-2)16(14)19-3/h4-10H,1H2,2-3H3 |
Clé InChI |
AQPODHYTJVXULF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)C2=C(C=C(C=C2)F)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



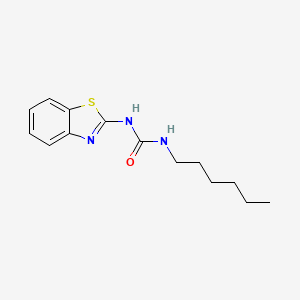

![2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]ethyl}-1H-imidazole](/img/structure/B14129483.png)
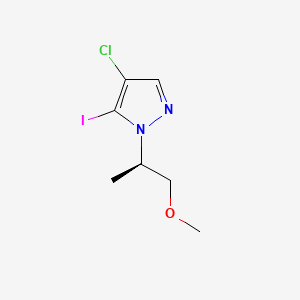
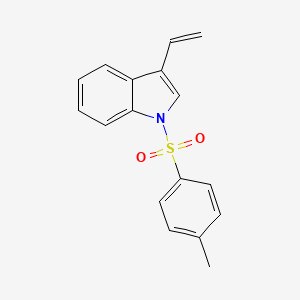

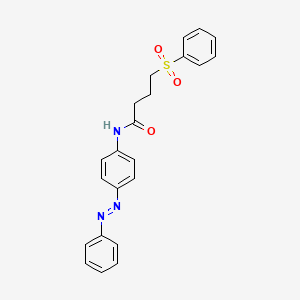

![2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-benzothiazolecarboxamide](/img/structure/B14129520.png)
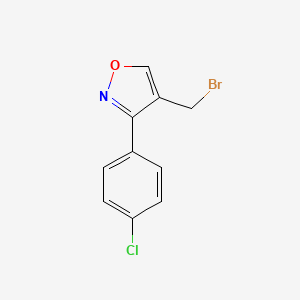
![3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide](/img/structure/B14129536.png)

